molecular formula C15H12F3N5O B5794404 N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide

N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide

Cat. No.: B5794404
M. Wt: 335.28 g/mol
InChI Key: YEYHVCVZAQFMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is being studied for its potential use in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In

Mechanism of Action

N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide works by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Specifically, this compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are involved in the development and function of immune cells. By inhibiting these enzymes, this compound can modulate immune responses and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. This compound has also been found to modulate the function of immune cells, such as T-cells and B-cells, which play a key role in the immune response. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide in lab experiments is its potency and specificity. This compound is a highly potent inhibitor that can target specific enzymes with minimal off-target effects. This makes it a valuable tool for studying the role of protein kinases in various diseases and conditions. However, this compound also has some limitations. It can be difficult to synthesize and requires specialized equipment and expertise. Additionally, this compound may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research involving N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide. One area of interest is the development of combination therapies that involve this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the exploration of this compound in the treatment of autoimmune diseases and inflammatory disorders. Additionally, researchers are interested in developing new inhibitors that target other protein kinases, which could lead to the development of new treatments for various diseases and conditions.
Conclusion
This compound is a small molecule inhibitor that targets protein kinases and has potential use in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It is a highly potent inhibitor that can target specific enzymes with minimal off-target effects, making it a valuable tool for studying the role of protein kinases in various diseases and conditions. While there are some limitations to using this compound in lab experiments, its potential applications make it an important area of research for the future.

Synthesis Methods

N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires specialized equipment and expertise. However, the final product is a pure and potent inhibitor that can be used for research purposes.

Scientific Research Applications

N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide has been studied extensively for its potential use in the treatment of cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

N-[4-[[5-cyano-6-methyl-2-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O/c1-8-12(7-19)13(23-14(20-8)15(16,17)18)22-11-5-3-10(4-6-11)21-9(2)24/h3-6H,1-2H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHVCVZAQFMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)NC2=CC=C(C=C2)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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